Bis(p-cresyl) m-Cresyl Phosphate-d7
Description
Contextual Background of Organophosphate Esters (OPEs) in Contemporary Research
The study of OPEs is a story of shifting perspectives, from celebrating their industrial utility to carefully managing their environmental consequences.
Triaryl phosphates, a subgroup of OPEs, have a long history of use as flame retardants and plasticizers. wikipedia.orggoogle.com They are incorporated into a wide array of materials, including electronic equipment, PVC, hydraulic fluids, and varnishes, to enhance fire resistance and flexibility. wikipedia.orggoogle.comwikipedia.org For instance, triphenyl phosphate (B84403) (TPhP) is valued for its flame-retardant mechanism, where it forms pyrophosphoric acid upon thermal decomposition, which acts as a heat barrier. wikipedia.org Alkylated triaryl phosphate esters are particularly useful as fire-resistant hydraulic fluids and lubricants. google.com The phasing out of other flame retardants, such as certain polybrominated diphenyl ethers (PBDEs), has in some cases led to an increased reliance on OPEs. nih.govwikipedia.org
The widespread application of triaryl phosphates has resulted in their detection in various environmental compartments, including air, water, sediment, and biota. nih.govinchem.org This has led to a significant research focus on their potential to act as environmental pollutants. nih.govresearchgate.net Concerns have been raised about their persistence, bioaccumulation potential, and possible adverse effects on ecosystems and human health. researchgate.netacs.org Consequently, the scientific community has intensified efforts to monitor their environmental levels, understand their transport and transformation processes, and assess their toxicological profiles. nih.govnih.gov
Significance of Deuterium-Labeled Compounds in Environmental and Mechanistic Studies
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612) (²H or D), are invaluable tools in modern scientific research. symeres.comclearsynth.com This isotopic substitution results in a molecule that is chemically very similar to its unlabeled counterpart but has a higher mass, a property that is leveraged in various analytical techniques. clearsynth.com
In analytical chemistry, particularly in methods involving mass spectrometry, deuterium-labeled compounds serve as ideal internal standards. clearsynth.comaptochem.com An internal standard is a known amount of a substance added to a sample to aid in the quantification of the analyte of interest. aptochem.com Because a deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and variations in instrument response. aptochem.comresearchgate.net This allows for more accurate and precise measurements by correcting for these potential sources of error. clearsynth.com The use of stable isotope-labeled internal standards, like those containing deuterium, is considered the gold standard for robust bioanalytical methods. aptochem.comresearchgate.net
The kinetic isotope effect, where the heavier deuterium atom can lead to slower reaction rates, makes deuterated compounds useful for studying the mechanisms of chemical reactions and metabolic pathways. symeres.com By tracking the fate of a deuterated compound within a biological system or an environmental matrix, researchers can gain insights into how the parent compound is broken down and what metabolites are formed. symeres.comnih.gov This information is crucial for understanding the persistence of pollutants, their potential for bioaccumulation, and the mechanisms of toxicity. nih.govsymeres.com
Isomeric Considerations within Tricresyl Phosphates: Focus on Bis(p-cresyl) m-Cresyl Phosphate-d7
Tricresyl phosphate (TCP) is not a single chemical entity but rather a complex mixture of isomers. atamanchemicals.commst.dk The cresol (B1669610) groups can be attached to the phosphate core at the ortho (o), meta (m), or para (p) positions, leading to ten possible isomers. mst.dk The specific isomeric composition of a TCP mixture depends on the cresol feedstock used in its production. mst.dk The toxicity of TCP is highly dependent on its isomeric content, with ortho-isomers being of particular concern. wikipedia.orgnih.gov
This compound is a specific, deuterated isomer of tricresyl phosphate. usbio.net In this molecule, two of the cresol groups are the para-isomer, and one is the meta-isomer. The "-d7" designation indicates that seven hydrogen atoms on one of the cresol rings have been replaced with deuterium. This compound is used as a labeled internal standard for the analysis of its non-deuterated counterpart, Bis(p-cresyl) m-Cresyl Phosphate, and other tricresyl phosphate isomers in various samples, including those from environmental monitoring and studies of aircraft engine oils where TCP is used as an anti-wear additive. nih.govusbio.net
Detailed Research Findings
The following tables summarize key information regarding this compound and related compounds, reflecting the data available in the scientific literature.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₁₄D₇O₄P |
| Molecular Weight | 375.41 g/mol |
| Isotopic Label | Deuterium (d7) |
| Unlabeled CAS Number | 72016-32-1 |
| Primary Application | Labeled internal standard for the analysis of tricresyl phosphate isomers. usbio.net |
This table presents the key chemical identifiers and primary use of this compound.
Table 2: Isomers of Tricresyl Phosphate
| Isomer Name | Abbreviation | Key Characteristics |
| Tri-o-cresyl phosphate | TOCP | Considered the most toxic isomer. wikipedia.orgnih.gov |
| Tri-m-cresyl phosphate | TMCP | A common constituent of commercial TCP mixtures. industrialchemicals.gov.au |
| Tri-p-cresyl phosphate | TPCP | A common constituent of commercial TCP mixtures. industrialchemicals.gov.au |
| Mixed Isomers (e.g., Bis(p-cresyl) m-Cresyl Phosphate) | TCP | Commercial products are typically mixtures of various isomers, with efforts made to minimize the ortho-isomer content. wikipedia.orgmst.dk |
This table outlines the main isomers of tricresyl phosphate and highlights their key features.
Structural Specificity and Research Implications of the Cresyl Isomers
The term "tricresyl phosphate" (TCP) does not refer to a single chemical but to a complex mixture of isomers. wikipedia.orgindustrialchemicals.gov.au These isomers differ in the position (ortho-, meta-, or para-) of the methyl group on the three cresol rings attached to the phosphate core. This structural variation has profound implications for their toxicological properties. industrialchemicals.gov.auindustrialchemicals.gov.au
Research has unequivocally demonstrated that the toxicity of cresyl phosphates is isomer-specific. industrialchemicals.gov.auindustrialchemicals.gov.au The primary concern is with isomers containing at least one ortho-methylated phenyl group. uzh.chuzh.ch Tri-ortho-cresyl phosphate (ToCP) and other ortho-containing isomers are known to cause a severe neurotoxic condition called organophosphate-induced delayed neuropathy (OPIDN), a debilitating disorder characterized by paralysis and axonal destruction. wikipedia.orguzh.ch In contrast, TCP isomers containing only meta and para cresyl groups are not associated with this specific form of neurotoxicity. uzh.chuzh.ch
While neurotoxicity is linked to the ortho isomers, other toxic effects, such as reproductive toxicity, have been observed with TCP mixtures and may not be exclusive to a single isomer type. industrialchemicals.gov.aunih.gov For instance, studies on mixtures with low ortho content and on specific meta isomers have indicated potential impacts on the reproductive system. industrialchemicals.gov.aunih.gov This isomer-specific activity necessitates the separation and individual quantification of different TCP isomers to accurately assess health risks and understand their environmental behavior. nih.gov Commercial production of TCP has shifted towards minimizing the content of ortho isomers to reduce the risk of OPIDN. wikipedia.orguzh.ch
Table 1: Research Implications of Cresyl Phosphate Isomer Types
| Isomer Type | Primary Research Focus | Key Toxicological Implication |
|---|---|---|
| Ortho (o) | Neurotoxicity Assessment | Induces Organophosphate-Induced Delayed Neuropathy (OPIDN). wikipedia.orguzh.ch |
| Meta (m) | Reproductive and Endocrine Effects | Studied for potential reproductive toxicity and endocrine disruption. nih.govresearchgate.net Not associated with OPIDN. uzh.ch |
| Para (p) | General Exposure and Fate | Considered a non-neurotoxic (OPIDN) component of TCP mixtures. uzh.ch Studied as part of overall exposure assessment. |
Rationale for Targeted Investigation of Deuterated Cresyl Phosphate Isomers
The targeted investigation of a specific deuterated isomer like this compound is driven by the analytical need to isolate and accurately measure its non-deuterated counterpart in environmental and biological samples. Given that TCPs exist as complex mixtures and their effects are isomer-dependent, understanding the fate, exposure, and toxicity of individual isomers is a critical research goal.
The rationale can be summarized in a few key points:
Quantification Standard: this compound serves as an ideal internal standard for the analysis of Bis(p-cresyl) m-Cresyl Phosphate. When added to a sample in a known amount, it experiences the same chemical processing and analysis conditions as the native compound. By comparing the mass spectrometer's signal of the deuterated standard to the native compound, researchers can calculate the native compound's concentration with high precision and accuracy, correcting for any sample loss during extraction or analysis.
Isomer-Specific Research: Because the meta and para isomers have different toxicological profiles than the ortho isomers, studying them individually is essential. Research on compounds like Bis(p-cresyl) m-Cresyl Phosphate helps to clarify the specific health effects, if any, associated with non-OPIDN-inducing isomers and contributes to a more complete risk assessment of TCP mixtures.
Metabolism and Environmental Fate: The use of deuterated standards is fundamental to studies that trace how a specific isomer is metabolized by organisms or how it degrades in the environment. These studies help determine exposure pathways and potential bioaccumulation.
In essence, the scientific investigation of this compound is not about understanding the deuterated molecule itself, but about using it as a sophisticated analytical tool to enable the rigorous study of its non-deuterated, environmentally relevant analog.
Properties
Molecular Formula |
C₂₁H₁₄D₇O₄P |
|---|---|
Molecular Weight |
375.41 |
Synonyms |
Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester-d7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Characterization
Isotopic Purity and Enrichment Analysis
Following synthesis and purification, the compound undergoes rigorous analysis to confirm its structure, determine the precise deuterium (B1214612) content, and verify the location of the deuterium labels.
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for confirming the successful synthesis and determining the isotopic enrichment of the target molecule. rsc.org By providing highly accurate mass measurements, HR-MS can distinguish between the deuterated compound and its unlabeled analog, as well as other potential isotopologues. The analysis involves comparing the theoretical exact mass with the measured mass and analyzing the isotopic pattern.
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Measured Mass (m/z) | Isotopic Enrichment (%) |
|---|---|---|---|---|
| Bis(p-cresyl) m-Cresyl Phosphate (B84403) | C₂₁H₂₁O₄P | 368.1177 | - | - |
| Bis(p-cresyl) m-Cresyl Phosphate-d7 | C₂₁H₁₄D₇O₄P | 375.1616 | 375.1615 | >98% |
Data in the table is hypothetical and for illustrative purposes.
NMR spectroscopy is indispensable for confirming the precise location of the deuterium atoms and assessing isotopic purity. sigmaaldrich.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic and methyl protons of the m-cresyl group would be almost entirely absent. The degree of signal reduction compared to the signals of the p-cresyl protons provides a quantitative measure of deuterium incorporation. libretexts.org
²H NMR (Deuterium NMR): A ²H NMR experiment directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the m-cresyl ring and methyl group, providing definitive proof of their location. nih.govresearchgate.net
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Observation |
|---|---|---|---|
| ¹H | p-cresyl aromatic protons | ~7.0-7.3 | Signals present and integrated |
| ¹H | p-cresyl methyl protons | ~2.3 | Signal present and integrated |
| ¹H | m-cresyl aromatic protons | ~7.0-7.3 | Signals significantly diminished or absent |
| ¹H | m-cresyl methyl protons | ~2.3 | Signal significantly diminished or absent |
| ²H | m-cresyl aromatic deuterons | ~7.0-7.3 | Signals present, confirming D on the ring |
| ²H | m-cresyl methyl deuterons | ~2.3 | Signal present, confirming D on the methyl group |
Data in the table is hypothetical and for illustrative purposes.
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to characterize the deuterated compound by observing the vibrational modes of its chemical bonds. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. aps.org
Specifically, the C-H stretching vibrations, which typically appear in the 2850-3100 cm⁻¹ region, will be replaced by C-D stretching vibrations in the 2100-2300 cm⁻¹ region for the deuterated m-cresyl group. cdnsciencepub.comd-nb.infoajchem-a.com This isotopic shift provides clear evidence of successful deuteration.
| Vibrational Mode | Typical Wavenumber (C-H) (cm⁻¹) | Expected Wavenumber (C-D) (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 2200 - 2300 | FTIR, Raman |
| Aliphatic (Methyl) C-H Stretch | 2870 - 2960 | 2100 - 2250 | FTIR, Raman |
| P-O-Aryl Stretch | ~950 - 1050 | FTIR | |
| P=O Stretch | ~1250 - 1300 | FTIR |
Data in the table is hypothetical and for illustrative purposes.
Isomeric Separation and Identification Techniques
The accurate analysis of tricresyl phosphate (TCP) mixtures is a complex challenge due to the existence of numerous structural isomers, each potentially exhibiting different physical and toxicological properties. This compound, as an isotopically labeled analog, is crucial for the precise quantification of a specific TCP isomer. The separation and identification of these closely related compounds rely on sophisticated analytical techniques.
Chromatographic Methods for Resolving Cresyl Phosphate Isomers
Gas chromatography (GC) is the primary technique for the separation of TCP isomers due to their volatility. nih.govresearchgate.net The resolution of these isomers is highly dependent on the choice of the stationary phase of the GC column and the temperature programming.
High-resolution capillary columns are essential for separating the various isomers of tricresyl phosphate. Commonly used stationary phases include those with mid-polarity, such as those containing phenyl and cyanopropyl functional groups. The separation is based on the subtle differences in boiling points and polarities among the isomers. For instance, studies have demonstrated successful separation of tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), and tri-p-cresyl phosphate (TpCP) using specific GC columns and optimized temperature gradients. faa.gov
The use of a deuterated internal standard like this compound is critical in quantitative analysis. nih.gov It co-elutes with its non-labeled counterpart, allowing for correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. faa.gov
Table 1: Illustrative Gas Chromatography (GC) Parameters for Cresyl Phosphate Isomer Separation
| Parameter | Value/Description |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
Note: These parameters are illustrative and may be optimized for specific applications and instrumentation.
Advanced Spectroscopic Fingerprinting for Isomeric Differentiation
Following chromatographic separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the definitive identification and structural elucidation of cresyl phosphate isomers.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides both high sensitivity and structural information for isomer identification. Electron ionization (EI) is a common technique where the fragmentation patterns of the isomers can be used for differentiation. While the molecular ions (M•+) of the different isomers have the same mass-to-charge ratio (m/z 368 for unlabeled TCP), their fragmentation can differ. For example, the loss of cresol (B1669610) or toluene (B28343) moieties can lead to characteristic fragment ions. escholarship.org
More advanced techniques, such as atmospheric pressure chemical ionization (APCI), can generate radical cations whose subsequent reactions in the ion source can be highly specific to the isomer's structure. mmu.ac.uknih.gov Studies have shown that ortho-substituted isomers display unique intense peaks in their mass spectra that are absent in meta- and para-substituted isomers, allowing for clear differentiation. mmu.ac.uknih.gov For this compound, the molecular ion peak will be shifted by 7 mass units (m/z 375), providing an unambiguous way to distinguish it from the native isomers in a complex mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an exceptionally powerful technique for distinguishing between isomers without the need for chromatographic separation. oxinst.commagritek.com
¹H NMR: The proton NMR spectra of the cresyl phosphate isomers show distinct patterns, particularly in the aromatic region (typically 6.5-7.5 ppm). The substitution pattern on the aromatic rings (ortho, meta, or para) dictates the chemical shifts and coupling constants (J-couplings) of the aromatic protons, creating a unique fingerprint for each isomer. oxinst.com
¹³C NMR: Similarly, the ¹³C NMR spectra provide unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern, providing clear evidence for isomeric differentiation.
³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing organophosphorus compounds. nih.gov The phosphorus nucleus in each isomer will have a slightly different chemical environment, resulting in a distinct chemical shift in the ³¹P NMR spectrum. This allows for the direct observation and quantification of different phosphate esters in a mixture. nih.gov
Table 2: Key Spectroscopic Data for Isomeric Differentiation
| Technique | Key Differentiating Features |
| Mass Spectrometry (MS) | - Unique fragmentation patterns under EI. - Isomer-specific ion-molecule reactions in APCI. mmu.ac.uknih.gov - Distinct molecular ion peak for deuterated standards (e.g., m/z 375 for this compound). |
| ¹H NMR | - Different chemical shifts and splitting patterns (multiplicity) for aromatic protons. oxinst.com - Unique signals for the methyl (CH₃) protons for each isomer. |
| ¹³C NMR | - Distinct chemical shifts for each aromatic and methyl carbon, reflecting the isomeric structure. |
| ³¹P NMR | - Unique chemical shift for the phosphorus nucleus in each isomer, allowing for direct identification and quantification. nih.gov |
The combination of high-resolution chromatography with these advanced spectroscopic techniques provides a robust framework for the separation, identification, and accurate quantification of specific cresyl phosphate isomers, with deuterated standards like this compound playing an indispensable role in analytical reliability.
Sophisticated Analytical Methodologies for Environmental and Biological Matrices
Sample Preparation and Extraction Techniques for Complex Matrices
The initial and most critical stage in the analysis of OPEs from intricate matrices such as soil, dust, water, and biological tissues is sample preparation. The primary objectives are to efficiently extract the target analytes and remove interfering matrix components that could compromise the analytical results.
Enhanced Matrix Removal (EMR) and Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely used cleanup technique that separates compounds based on their physical and chemical properties. For OPE analysis, various SPE sorbents are employed to purify extracts. researchgate.net A study on dust and soil samples found that an aminopropyl silica (B1680970) gel SPE column provided the best purification performance among several tested columns. researchgate.net In another approach for analyzing OPEs in water, magnetic SPE (MSPE) using multi-walled carbon nanotubes coated on iron oxide nanoparticles has been developed, offering high extraction efficiency. chromatographyonline.comchromatographyonline.com
For particularly challenging matrices with high-fat content, such as fish, milk, and oils, Enhanced Matrix Removal—Lipid (EMR—Lipid) offers a highly selective cleanup. youtube.comyoutube.com EMR—Lipid is a novel sorbent material that effectively removes lipids through a combination of size exclusion and hydrophobic interactions. youtube.com This technique is often integrated into workflows like QuEChERS and is lauded for its ability to remove a wide range of lipid classes without significant loss of the target analytes, leading to cleaner extracts, reduced instrument maintenance, and improved data quality. youtube.comyoutube.com
Table 1: Performance of Selected SPE-based Methods for Organophosphate Ester (OPE) Analysis
| Method | Matrix | Sorbent | Recovery (%) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|---|
| Magnetic SPE-GC-MS | Environmental Water | Multi-walled carbon nanotube (MWCNT)-coated iron oxide | 72.5–89.1 | 0.10–3.59 µg/L | chromatographyonline.comchromatographyonline.com |
| SPE-GC/MS | Dust | Aminopropyl silica gel | 67.9–117.4 | 1.4–15.7 ng/g | researchgate.net |
| SPE-GC/MS | Soil | Two-step SPE | 67.9–117.4 | 0.3–2.9 ng/g | researchgate.net |
| QuEChERS-SPE-LC-HRMS | Seafood | Primary secondary amine (PSA) | 89–138 | 1.0–50 ng/g (dw) | mdpi.com |
QuEChERS-based Approaches for Organophosphate Esters
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in food and has been effectively adapted for OPEs. dntb.gov.ua This approach typically involves an extraction step with acetonitrile (B52724) followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride). mdpi.com A subsequent dispersive SPE (d-SPE) step is used for cleanup.
Several studies have successfully applied QuEChERS for the determination of OPEs in complex matrices. For instance, a method for analyzing nine OPEs in fish samples utilized a QuEChERS extraction followed by cleanup with a specialized lipid removal device, achieving apparent recoveries between 67% and 116%. nih.govresearchgate.net Similarly, a protocol for seafood analysis employed a QuEChERS extraction followed by an SPE cleanup step. mdpi.com A modified QuEChERS method for analyzing OPEs in milk incorporated a freezing-out step after extraction to further remove matrix components, with recoveries ranging from 75% to 105%. nih.gov
Table 2: Application of QuEChERS-based Methods for OPE Analysis
| Matrix | Key Method Modification | Recovery (%) | Detection Limit | Reference |
|---|---|---|---|---|
| Fish | Cleanup with LipiFiltr (lipid removal) | 67–116 | 0.05–2.00 ng/g (dw) | nih.gov |
| Milk | Freezing-out step and concentration | 75–105 | MDL: 0.43–4.5 ng/mL | nih.gov |
| Seafood | SPE cleanup with PSA sorbent | 89–138 | LOD: 1.0–50 ng/g (dw) | mdpi.com |
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques are miniaturized sample preparation methods that are aligned with the principles of green analytical chemistry due to their minimal use of organic solvents. mdpi.comnih.gov
Solid-Phase Microextraction (SPME) integrates sampling, extraction, and concentration into a single step where analytes are adsorbed onto a coated fiber. nih.govpalsystem.com The fiber can then be directly desorbed into the injection port of a gas chromatograph. A method for determining OPEs in human plasma utilized direct immersion SPME, achieving detection limits as low as 17-50 ng/L. sigmaaldrich.com A more recent innovation, thin-film solid-phase microextraction (TF-SPME), uses a larger sorbent surface area, enabling faster and more efficient extractions. mdpi.com
Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. ontosight.ai Various modes exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). ontosight.aimdpi.com A study determining OPEs and their metabolites in human serum, urine, and milk employed a cold-induced liquid-liquid extraction (CI-LLE), a related technique, achieving low limits of detection (0.1–113 pg/mL in serum). nih.gov
High-Performance Chromatographic Separations
Following extraction and cleanup, high-performance chromatography is employed to separate the complex mixture of compounds before detection. Gas chromatography and liquid chromatography are the two primary techniques used for the analysis of OPEs.
Gas Chromatography (GC) with Advanced Column Technologies
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for analyzing volatile and semi-volatile OPEs, including cresyl phosphate (B84403) isomers. chromatographyonline.comdrawellanalytical.com The choice of GC column is critical for achieving the necessary separation. drawellanalytical.com Capillary columns with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or TG-5MS) are commonly used for OPE analysis. chromatographyonline.comanalysis.rs
To enhance performance, especially for trace analysis, advanced technologies are employed. Using a deactivated, packed splitless quartz liner in the GC inlet can minimize the degradation of thermally labile OPEs and reduce interactions with active sites, resulting in improved peak shapes and reproducibility. analysis.rs Furthermore, Programmable Temperature Vaporization (PTV) inlets allow for the injection of larger sample volumes in a solvent-split mode, which can significantly lower the limits of detection for OPEs in water samples. sci-hub.se For highly complex samples, atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS) offers enhanced sensitivity and specificity. nih.gov
Table 3: Selected Gas Chromatography (GC) Methods for OPE Analysis
| Technique | Column | Key Feature | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC-MS | HP-5 (30 m x 0.32 mm x 0.25 µm) | Magnetic SPE sample prep | 0.038–1 µg/L | chromatographyonline.com |
| GC-MS/MS | - | QuEChERS with lipid removal | 0.05–2.00 ng/g (dw) | nih.gov |
| GC-MS | - | PTV inlet for large volume injection | - | sci-hub.se |
| APGC-MS/MS | - | Used for OPE metabolites in urine | 0.008–0.1 µg/L | nih.gov |
Liquid Chromatography (LC) with Ultra-High Pressure Systems
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is indispensable for analyzing a broad range of OPEs, including less volatile compounds and the polar diester metabolites that are not easily analyzed by GC without derivatization. mdpi.comnih.gov
The advent of Ultra-High-Pressure Liquid Chromatography (UHPLC) has revolutionized separations by using columns packed with sub-2-micrometer particles. nih.govresearchgate.net Operating at pressures up to 20,000 psi, UHPLC systems provide significantly higher resolution, greater peak capacity, and much faster analysis times compared to conventional HPLC. nih.govjascoinc.com A UHPLC-MS/MS method was developed to quantify an ortho-cresyl phosphate adduct in human serum, demonstrating a threefold improvement in sensitivity and a 20-fold reduction in analysis time compared to previous assays. nih.gov Further advancements in UHPLC-MS systems include the use of vacuum-jacketed columns to minimize peak broadening and specialized heaters at the column outlet to refocus peaks before they enter the mass spectrometer, leading to a potential 2x improvement in peak capacity. chromatographyonline.com
Table 4: Selected Liquid Chromatography (LC) Methods for OPE Analysis
| Technique | Column | Matrix | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | ZORBAX C18 (4.6 mm x 100 mm, 1.8 µm) | Sediment | 0.01–5.0 ng/g (dw) | nih.gov |
| HPLC-MS/MS | - | Human Serum, Urine, Milk | LOD: 0.1-113 pg/mL (Serum) | nih.gov |
| UPLC-MS/MS | - | Pregnant Women's Urine | LOD: 0.008–0.1 µg/L | nih.gov |
| UHPLC-MS/MS | - | Human Serum | Reportable Range: 2.0-150 ng/mL | nih.gov |
Two-Dimensional Chromatography (GC×GC, LC×LC) for Comprehensive Profiling
Complex mixtures, such as commercial OPE formulations or environmental samples containing numerous contaminants, often overwhelm the separation capacity of single-dimension chromatography. Two-dimensional chromatography provides a powerful solution by subjecting the sample to two distinct separation mechanisms, significantly enhancing peak capacity and resolution.
Comprehensive two-dimensional gas chromatography (GC×GC) is particularly effective for analyzing semi-volatile compounds like tricresyl phosphate (TCP) isomers. In this technique, analytes are separated by a primary GC column and then the effluent is comprehensively sampled and re-separated on a second, shorter column with a different stationary phase. researchgate.net This approach has been successfully applied to the detailed characterization of fresh and used aircraft engine oils, which contain complex mixtures of TCPs. researchgate.netnih.gov The coupling of GC×GC with high-resolution time-of-flight mass spectrometry (HRTOF-MS) allows for the separation and identification of numerous individual compounds, including specific TCP isomers and alkylated cresyl phosphates, that would co-elute in a one-dimensional separation. researchgate.netnih.gov
Similarly, comprehensive two-dimensional liquid chromatography (LC×LC) is employed for profiling more polar and thermally labile OPEs and their metabolites. By combining different LC separation modes, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography (which combines reversed-phase and ion-exchange functionalities), a much wider range of analytes with diverse polarities can be separated in a single analysis. researchgate.netresearchgate.net This comprehensive profiling is crucial for understanding the full scope of OPE contamination and metabolism in aqueous samples. researchgate.net
Advanced Mass Spectrometry for Trace Analysis and Isotope Dilution
Mass spectrometry is the cornerstone of trace-level analysis for OPEs, providing the sensitivity and specificity required for detection in complex matrices. The use of deuterated standards like Bis(p-cresyl) m-Cresyl Phosphate-d7 is integral to these advanced MS methods.
Tandem Mass Spectrometry (MS/MS, QTOF-MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS), typically performed on triple quadrupole or Q-TOF instruments, dramatically enhances selectivity by monitoring specific fragmentation pathways. In an MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) process filters out chemical noise from the sample matrix, leading to lower detection limits and more reliable quantification. vliz.be Methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for the analysis of OPEs and their metabolites in samples like wastewater, dust, and urine. vliz.beresearchgate.net
Quadrupole time-of-flight (QTOF) mass spectrometry combines the selectivity of a quadrupole with the high mass resolution and accuracy of a TOF analyzer. This allows for the confident identification of compounds based on their exact mass, which helps in distinguishing analytes from isobaric interferences. nih.gov The combination of GC with atmospheric pressure chemical ionization (APCI) and QTOF-MS has proven to be a sensitive approach for the wide-scope screening of flame retardants. nih.govresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest level of quantitative accuracy in mass spectrometry. researchgate.net This technique relies on the use of a stable isotope-labeled (SIL) internal standard, such as this compound, which is chemically identical to the target analyte but has a different mass. aptochem.com
The SIL internal standard is added to the sample at a known concentration at the very beginning of the analytical procedure. Because the SIL standard (e.g., this compound) and the native analyte (e.g., Bis(p-cresyl) m-Cresyl Phosphate) have virtually identical physicochemical properties, they behave the same way during extraction, cleanup, and ionization. aptochem.com Any loss of analyte during sample preparation or any variation in instrument response (e.g., matrix-induced ion suppression) will affect the standard and the analyte equally. myadlm.org By measuring the ratio of the MS signal of the native analyte to that of the SIL standard, an accurate quantification can be achieved, effectively correcting for these potential sources of error. The use of IDMS has been successfully demonstrated in the analysis of OPEs in various matrices, yielding high accuracy and low uncertainty. researchgate.netresearchgate.net
| Matrix | Analytical Method | Analyte Group | Recovery Range (%) | Relative Expanded Uncertainty Range (%) | Source |
|---|---|---|---|---|---|
| Rice | IDMS with GC-QTOF/MS | Organophosphate Flame Retardants (OPFRs) | 82.3–110.4 | 1.52–11.98 | researchgate.net |
| Human & Cow Milk | Not specified, but typical for OPFRs | Organophosphorus Flame Retardants | 75.0–124.8 | <13.09 (RSD) | researchgate.net |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Commercial tricresyl phosphate (TCP) is a complex mixture of ten or more isomers, which differ only in the position (ortho, meta, para) of the methyl group on the three phenyl rings. anstageslicht.de This isomeric complexity is a significant analytical challenge, as the isomers often co-elute chromatographically and have identical mass spectra. mmu.ac.uk However, their toxicities can vary significantly. researchgate.netacs.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. mdpi.comacs.org In an IMS cell, ions drift through a gas under the influence of an electric field, and their drift time is measured. Compact ions travel faster than bulkier ions. This gas-phase separation, which occurs in milliseconds, can resolve isomers that are indistinguishable by chromatography and mass alone. nih.govacs.org The measured drift time can be converted to a collision cross-section (CCS) value, which is a characteristic physical property of the ion that aids in its identification. nih.gov
Studies have shown that IMS-MS can successfully separate isomeric OPEs. For example, the tris(ortho-tolyl) phosphate, tris(meta-tolyl) phosphate, and tris(para-tolyl) phosphate isomers can be distinguished by their unique CCS values, even if they co-elute. nih.govacs.org The use of isotopically labeled analogues in conjunction with cyclic ion mobility experiments has also been instrumental in understanding the complex fragmentation and rearrangement mechanisms of TCP isomers within the mass spectrometer. researchgate.netacs.orgacs.orgnih.gov
| Compound | m/z [M+H]⁺ | Retention Time (min) | Collision Cross Section (Ų) | Source |
|---|---|---|---|---|
| Tris(ortho-tolyl) phosphate (TOTP) | 369.12502 | 31.05 | 180.58 | nih.govacs.org |
| Tris(meta-tolyl) phosphate (TMTP) | 369.12502 | 32.16 | 187.69 | nih.govacs.org |
| Tris(para-tolyl) phosphate (TPTP) | 369.12502 | 33.48 | 188.78 | nih.govacs.org |
Quality Assurance and Quality Control Protocols for Deuterated Standards
The reliability of quantitative data generated using IDMS is directly dependent on the quality of the deuterated internal standard. Therefore, rigorous quality assurance and quality control (QA/QC) protocols are essential.
Certified Reference Material Development and Validation
The development of a deuterated standard for use as a Certified Reference Material (CRM) is a meticulous process. Key quality attributes include high isotopic purity and chemical purity. pubcompare.ai A critical factor is the amount of unlabeled native analyte present as an impurity in the deuterated standard. tandfonline.com If the level of this impurity is significant, it can contribute to the signal of the analyte being measured, leading to inaccurate results, especially at low concentrations. tandfonline.com Manufacturers of deuterated standards must have stringent qualification specifications and should clearly state the level of any unlabeled impurity in the certificate of analysis.
Validation of these standards involves confirming their identity, purity, and concentration. This ensures that the material is suitable for its intended purpose of providing traceability and reliability in analytical measurements. pubcompare.ai Analytical methods are often standardized using IDMS traceable to a Standard Reference Material (SRM) from a national metrology institute, such as the National Institute of Standards and Technology (NIST), which ensures comparability of results across different laboratories and studies. nih.gov
Inter-laboratory Harmonization and Proficiency Testing
The reliability and comparability of analytical data for "this compound" and other organophosphate flame retardants (PFRs) across different laboratories are paramount for accurate environmental and biological monitoring. Inter-laboratory harmonization efforts and proficiency testing programs are critical components in achieving this consistency. These initiatives help to identify and mitigate analytical discrepancies, validate methodologies, and ensure that data generated by various organizations are accurate and comparable.
The analysis of PFRs, including isomers of tricresyl phosphate, can be challenging due to their ubiquitous presence in laboratory environments, leading to potential background contamination. researchgate.net The first worldwide interlaboratory study on PFRs highlighted that high blank values were reported by some participating laboratories, indicating that controlling background contamination is a significant challenge. researchgate.net This study, which involved the analysis of standard solutions, dust, fish oil, and sediment samples, found that the coefficient of variation (CV) between laboratories was more related to the concentration of the PFRs than the sample matrix itself. researchgate.net This underscores the need for stringent quality control measures to minimize contamination during sampling, extraction, and analysis. researchgate.net
A key aspect of ensuring data quality is the participation in proficiency testing (PT) or inter-laboratory comparison studies. These studies are essential for standardizing and harmonizing analytical methods. researchgate.net For instance, a laboratory intercomparison was conducted as part of a method validation for the analysis of three tricresyl phosphate (TCP) isomers: tri-o-cresyl phosphate (T-o-CP), tri-m-cresyl phosphate (T-m-CP), and tri-p-cresyl phosphate (T-p-CP). faa.gov This study involved the analysis of spiked filters to assess the performance of different laboratories. faa.gov Such comparisons are vital for identifying potential biases in analytical procedures and for ensuring that laboratories can achieve comparable results. The use of an internal standard is often recommended in these analytical methods to account for variations in instrument response and potential interference from other compounds present in the sample matrix. faa.gov
The results from these inter-laboratory studies provide valuable insights into the performance of analytical methods and highlight areas for improvement. The data generated from such programs can be used to establish performance criteria and to help laboratories refine their analytical techniques.
Below are illustrative data tables that represent typical findings from inter-laboratory studies on organophosphate flame retardants.
Table 1: Illustrative Inter-laboratory Comparison Results for Tricresyl Phosphate Isomers in a Spiked Environmental Matrix
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D |
| Spiked Concentration (ng/g) | 50.0 | 50.0 | 50.0 | 50.0 |
| Mean Measured Concentration (ng/g) | 48.5 | 55.2 | 45.1 | 51.8 |
| Standard Deviation | 2.1 | 3.5 | 2.8 | 1.9 |
| Recovery (%) | 97.0 | 110.4 | 90.2 | 103.6 |
| z-score * | -0.5 | 1.8 | -1.5 | 0.6 |
*z-scores are calculated based on the consensus value from all participating laboratories and are used to assess the performance of individual laboratories.
Table 2: Example Proficiency Testing Data for a PFR in Biological Fluid
| Laboratory ID | Reported Value (µg/L) | Assigned Value (µg/L) | Performance Evaluation |
| LAB-001 | 12.5 | 11.8 | Acceptable |
| LAB-002 | 9.8 | 11.8 | Questionable |
| LAB-003 | 11.5 | 11.8 | Acceptable |
| LAB-004 | 14.2 | 11.8 | Not Acceptable |
| LAB-005 | 12.1 | 11.8 | Acceptable |
These tables demonstrate the kind of data generated in proficiency tests, allowing for a clear assessment of laboratory performance. Consistent participation in such programs is a hallmark of a laboratory committed to producing high-quality, reliable data for complex chemical analyses. The insights gained from these inter-laboratory comparisons are invaluable for the continued refinement of analytical methodologies for "this compound" and related compounds.
Mechanistic Investigations of Biological Interactions in Model Systems Excluding Safety/adverse Effects
Omics-Based Approaches for Mechanistic Discovery (e.g., Transcriptomics, Proteomics, Metabolomics)
Omics technologies offer a powerful, high-throughput approach to understanding the global molecular changes that occur in response to chemical exposure. These methods provide a broader, unbiased view of the affected biological pathways.
Transcriptomic analyses have revealed that TCPs and other OPEs can significantly alter gene expression profiles in various models. In the previously mentioned study on seabream hepatocytes, exposure to tri-m-cresyl phosphate (B84403) (TmCP) induced the expression of several target genes involved in lipid and cholesterol metabolism, which are under the control of PPARs and LXRα. nih.gov
In a study on zebrafish larvae, exposure to different OPEs resulted in transcriptional changes in genes associated with oxidative stress, visual function, neurotransmission, and inflammation. nih.gov These gene expression changes provide a molecular basis for the observed physiological effects and highlight the multiple pathways that can be simultaneously affected by this class of compounds.
Table 3: Summary of Gene Expression Alterations by Tricresyl Phosphate Isomers
| Compound | Cell/Organism Model | Key Gene Expression Changes |
|---|---|---|
| Tri-m-cresyl phosphate (TmCP) | Seabream hepatocytes | Upregulation of genes involved in lipid/cholesterol metabolism (PPAR and LXR controlled). nih.gov |
| Various OPEs | Zebrafish larvae | Altered transcription of genes related to oxidative stress, visual function, neurotransmission, and inflammation. nih.gov |
While specific proteomic data for "Bis(p-cresyl) m-Cresyl Phosphate-d7" or its direct non-deuterated isomers are limited, studies on other OPEs suggest that changes in protein abundance and post-translational modifications (PTMs) are likely mechanisms of action. Proteomics can identify and quantify thousands of proteins in a sample, providing a snapshot of the cellular state.
For instance, a study on the effects of the organophosphate dichlorvos (B1670471) (DDVP) in a constructed wetland ecosystem used proteomics to analyze changes in plant roots. The results showed that DDVP exposure led to both increases and decreases in the abundance of specific proteins, including those involved in energy production and hydrolysis. nih.gov This demonstrates the potential of OPEs to modulate the proteome.
Methodologies like Thermal Proteome Profiling (TPP) and techniques using tandem mass tags (TMT) are powerful tools for investigating changes in protein stability, abundance, and PTMs upon compound exposure. nih.gov PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function, and their dysregulation can have significant cellular consequences. Given that TCPs are known to interact with and inhibit certain enzymes, it is plausible that they also lead to downstream changes in protein expression and modification cascades. Future proteomic studies on non-ortho TCP isomers will be crucial for a more complete understanding of their biological interactions.
Endogenous Metabolite Perturbations as Indicators of Biological Perturbation
Exposure to tricresyl phosphate (TCP) isomers can lead to significant perturbations in the endogenous metabolite profiles of an organism, serving as key indicators of biological disturbance. When organisms are exposed to TCPs, these compounds undergo biotransformation, leading to a variety of metabolites. Studies on TCP isomers have identified several metabolic pathways, including hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and the formation of glucuronide products. nih.gov For instance, in rice and associated microbiome systems, these diverse transformation pathways have been observed for the first time for TCP isomers. nih.gov
The tri-ortho-cresyl phosphate (ToCP) isomer is metabolized through hydroxylation of a methyl group, which is a critical step enabling cyclization to form the neurotoxic metabolite, saligenin cyclic o-tolyl phosphate. who.int This process is unique to the ortho-isomer. The detection and quantification of such metabolites are crucial for understanding the mechanisms of action. The use of deuterated standards like this compound is essential in these analytical studies. The known mass difference introduced by the deuterium (B1214612) atoms allows for clear differentiation from the naturally occurring, non-labeled compound, enabling accurate measurement of its uptake, distribution, and metabolic fate within a biological system.
Mechanistic Studies in Aquatic and Terrestrial Model Organisms (Ecological Focus)
The widespread use of TCPs as flame retardants and plasticizers has led to their presence in various environmental compartments, including surface water, sediment, and soil. mdpi.comservice.gov.uk This has prompted numerous mechanistic studies in ecologically relevant model organisms to understand the biological consequences of exposure.
Molecular Mechanisms Underlying Observed Biological Changes (e.g., Endocrine Disruption in Fish)
A significant area of research focuses on the potential for TCP isomers to act as endocrine-disrupting chemicals (EDCs) in aquatic life, particularly fish. nih.gov EDCs can interfere with hormonal signaling pathways that regulate critical physiological processes such as growth, development, and reproduction. nih.govbiochemjournal.com While the most severe toxicity (neurotoxicity) is linked to ortho-isomers, non-ortho isomers containing meta- and para-cresyl groups are also biologically active and can contribute to endocrine disruption. industrialchemicals.gov.auuzh.ch
The mechanisms of endocrine disruption by chemicals like TCPs in fish are varied. They can mimic or block the action of natural hormones, such as estrogens and androgens, by binding to their receptors. biochemjournal.comgrantome.com This can lead to altered gene expression, inappropriate hormonal responses, and subsequent reproductive issues. grantome.comresearchgate.net For example, some EDCs affect the expression of enzymes involved in the synthesis and metabolism of sex steroids. grantome.com Research has also pointed to impacts on the thyroid hormone system, which is crucial for development and metabolism. nih.gov Studies using small model fish like zebrafish, medaka, and fathead minnow are instrumental in elucidating these molecular pathways. nih.gov
Biomarker Development and Validation for Environmental Monitoring
To assess the impact of TCPs and other organophosphate flame retardants in the environment, researchers are developing and validating biomarkers of exposure and effect. nih.gov Biomarkers are measurable changes at the molecular, cellular, or physiological level that indicate an organism has been exposed to a chemical and may be experiencing a biological response. nih.gov
For TCPs, potential biomarkers could include:
Metabolite Profiles: The presence of specific TCP metabolites in tissues or excreta can serve as a direct biomarker of exposure. nih.gov
Enzyme Activity: Inhibition or induction of specific enzymes, such as certain cytochrome P450s involved in metabolism, can indicate exposure. nih.gov
Gene Expression: Changes in the transcription levels of genes involved in endocrine signaling (e.g., estrogen or thyroid hormone receptors) or stress response can be sensitive indicators of effect. nih.gov
Hormone Levels: Alterations in circulating levels of reproductive or thyroid hormones can signal endocrine disruption. grantome.com
Quantitative Pathway Analysis Linking Exposure to Biological Responses
Quantitative pathway analysis aims to establish a clear, mathematical link between the level of exposure to a chemical and the magnitude of the resulting biological response. This involves creating models that can predict adverse outcomes based on exposure concentrations. For instance, studies with the tri-o-cresyl phosphate (ToCP) isomer in zebrafish embryos have demonstrated quantifiable effects on neurobehavior and cardiac function at specific exposure levels, with alterations in swimming behavior occurring at concentrations from 3.0 µg/L to 88.5 µg/L. mdpi.com
Isomer-Specific Mechanistic Differences
The biological and toxicological properties of tricresyl phosphate are highly dependent on the specific arrangement of the cresyl groups (ortho, meta, or para) on the phosphate molecule. industrialchemicals.gov.aummu.ac.uk This isomer-specific activity is a critical aspect of their mechanistic investigation.
Exposure Assessment Methodologies in Environmental Contexts
Source Apportionment and Emission Inventories
To effectively manage a substance in the environment, it is first necessary to understand where it comes from and in what quantities it is being released. This involves identifying its primary release pathways and modeling its subsequent emissions and dispersion.
Tricresyl phosphates, the non-deuterated counterparts of Bis(p-cresyl) m-Cresyl Phosphate-d7, are primarily released into the environment through their use in a wide range of industrial and consumer products. researchgate.net Key release pathways include:
Industrial Lubricants and Hydraulic Fluids: TCPs are widely used as anti-wear and anti-friction additives in lubricants and hydraulic fluids, particularly in high-performance applications such as aircraft turbine engines. nih.govnih.gov Leakage from these systems during operation and maintenance represents a significant pathway for their release into the environment. nih.gov
Plasticizers: TCPs are incorporated into various plastics, most notably polyvinyl chloride (PVC), to impart flexibility and durability. researchgate.net Over time, these compounds can leach from the plastic products, leading to their release into the surrounding environment. This is a concern for products such as automotive interiors and vinyl flooring. researchgate.net
Flame Retardants: The flame-retardant properties of TCPs lead to their inclusion in a variety of materials, including polyurethane foams used in furniture and electronics casings. researchgate.net Abrasion, volatilization, and degradation of these products can release TCPs into indoor and outdoor environments.
Manufacturing Processes: While less significant than releases from end-use products, some emissions of TCPs can occur during their manufacturing and formulation into other products. researchgate.net
The accurate quantification of these releases relies on precise analytical methods, where deuterated internal standards like this compound are added to samples to correct for losses during sample preparation and analysis, thereby ensuring the data's integrity.
Once released, mathematical models are employed to predict the fate and transport of TCPs in the environment. These models consider the physicochemical properties of the compounds, such as their low water solubility and tendency to adsorb to particulate matter, as well as environmental factors like wind patterns and water flow. researchgate.net
Due to their properties, TCPs are expected to partition to soil and sediment in aquatic environments. researchgate.net Biodegradation is a significant removal process, with studies showing rapid degradation in river water and sewage sludge. researchgate.net However, their persistence can increase in environments with limited microbial activity.
The development and validation of these environmental models depend on accurate measurements of TCP concentrations in various environmental media. The use of this compound as an internal standard in analytical methods provides the high-quality data necessary to calibrate and verify these models, leading to more reliable predictions of environmental concentrations and potential exposure.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity of Bis(p-cresyl) m-Cresyl Phosphate-d7 in synthesized samples?
- Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P nuclei) and high-resolution mass spectrometry (HRMS). Deuterium placement can be confirmed via 2H NMR or isotopic shift analysis in 1H NMR, while HRMS verifies molecular mass and isotopic purity. Cross-check results with non-deuterated analogs to identify residual protonation .
Q. How should isotopic purity be verified for this compound in quantitative assays?
- Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection, such as selected ion monitoring (SIM), to differentiate between deuterated and non-deuterated species. Validate against certified reference materials and calibrate using internal standards with known isotopic enrichment ratios .
Q. What experimental precautions are critical when using this compound as an internal standard in lipidomic studies?
- Answer : Ensure minimal cross-contamination by using separate pipette tips for standards and samples. Validate matrix effects by spiking the compound into representative biological matrices and assessing recovery rates. Optimize dilution buffers to prevent aggregation and ensure compatibility with detection platforms (e.g., avoid surfactants that interfere with MS ionization) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound?
- Answer : Cross-validate using infrared (IR) spectroscopy to confirm functional groups and assess potential degradation products. Re-examine sample preparation for unintended deuteration loss (e.g., acidic conditions causing H/D exchange). Verify instrument calibration with certified deuterated standards and perform blank runs to rule out background interference .
Q. What chromatographic methods effectively separate positional isomers of deuterated cresyl phosphate derivatives during purification?
- Answer : Use reversed-phase HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) and gradient elution tailored to cresyl isomer separation. Optimize mobile phase pH and organic modifiers (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution. Monitor elution profiles via UV-Vis or tandem MS .
Q. How should batch-to-batch variability in deuterium incorporation be statistically analyzed?
- Answer : Apply one-way ANOVA to compare deuterium integration values across multiple synthesis batches, derived from quantitative 2H NMR or LC-MS datasets. Use post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Include control batches synthesized with non-deuterated reagents to establish baseline variability .
Q. What strategies identify unresolved mechanistic questions in the pH-dependent degradation pathways of this compound?
- Answer : Conduct kinetic studies under controlled pH conditions, using isotopic labeling to track degradation products via LC-HRMS. Pair experimental data with density functional theory (DFT) simulations to predict hydrolysis or oxidation pathways. Systematically review literature for conflicting mechanistic proposals and design experiments to test competing hypotheses .
Methodological Considerations
- Experimental Design : When designing assays, incorporate triplicate measurements for deuterated analogs to account for isotopic effects on retention times or ionization efficiency. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research questions with analytical objectives .
- Data Interpretation : For spectral contradictions, use multi-technique validation (e.g., NMR, MS, IR) and consult computational tools like ChemDraw or Gaussian for structural modeling. Document all parameters (e.g., NMR pulse sequences, MS collision energies) to ensure reproducibility .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
